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Compound of Interest

Compound Name: Methyl 4-hydroxynicotinate

Cat. No.: B3178602

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for
Methyl 4-hydroxynicotinate (CAS: 67367-24-2), a pivotal heterocyclic building block in
medicinal chemistry and materials science. As experimental spectra are not consistently
available across public databases, this document leverages high-fidelity computational
predictions to serve as a reliable reference for researchers. We will delve into the interpretation
of Nuclear Magnetic Resonance (*H and 13C NMR), Infrared (IR), and Mass Spectrometry (MS)
data. The causality behind spectral features is explained, offering field-proven insights for
professionals in drug development and chemical research. All protocols and interpretations are
designed to be self-validating, ensuring scientific integrity.

Molecular Structure and Tautomerism

Methyl 4-hydroxynicotinate, with the molecular formula C7H7NOs, primarily exists in its
pyridone tautomeric form, which is crucial for understanding its spectroscopic behavior,
particularly the broad O-H/N-H signal in IR and the chemical shifts in NMR. For clarity in
spectral assignments, the atoms are numbered as shown below.

Caption: Numbering scheme for Methyl 4-hydroxynicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b3178602?utm_src=pdf-interest
https://www.benchchem.com/product/b3178602?utm_src=pdf-body
https://www.benchchem.com/product/b3178602?utm_src=pdf-body
https://www.benchchem.com/product/b3178602?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3178602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.

Experimental Protocol (Predicted Data Context)

A standard protocol for acquiring NMR data is as follows. The predicted data presented
assumes these conditions.

o Sample Preparation: Dissolve ~10 mg of Methyl 4-hydroxynicotinate in ~0.7 mL of a
deuterated solvent (e.g., DMSO-ds or CDCI3). DMSO-ds is often preferred for its ability to
dissolve polar compounds and to clearly show exchangeable protons like O-H or N-H.

e Instrument: A 400 MHz (or higher) NMR spectrometer.

e Acquisition: Record H and 13C spectra at room temperature. For 13C, a proton-decoupled
experiment is standard to ensure each unique carbon appears as a singlet.[1]

'H NMR Data (Predicted)

The proton NMR spectrum provides information on the number of different types of protons and
their neighboring environments. The pyridone ring's electronics strongly influence the chemical
shifts.

Predicted 6 Coupling (J

Position Multiplicity Integration Assignment
(ppm) Hz)

. Exchangeabl

N1-H ~11.5 broad singlet - 1H
e proton
H-2 ~8.3 singlet - 1H Aromatic H
H-6 ~7.6 doublet ~7.0 1H Aromatic H
H-5 ~6.5 doublet ~7.0 1H Aromatic H
) Methyl ester

O-CHs ~3.8 singlet - 3H

H

Interpretation and Expertise:
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e The N1-H proton is predicted to be highly deshielded (~11.5 ppm) and broad due to its acidic
nature and potential for hydrogen bonding with the solvent or other molecules. Its presence
strongly supports the pyridone tautomer.

e The H-2 proton appears as a singlet at a very downfield position (~8.3 ppm). This is due to
its position alpha to the ring nitrogen and its vinylogous relationship to the carbonyl group,
both of which are strongly electron-withdrawing.

e The H-6 proton (~7.6 ppm) is a doublet, coupled to H-5. It is downfield due to the deshielding
effect of the adjacent ring nitrogen.

e The H-5 proton (~6.5 ppm) is a doublet, coupled to H-6. It is the most upfield of the ring
protons, influenced by the electron-donating nature of the N-H group.

o The methyl ester protons (~3.8 ppm) appear as a sharp singlet, as expected, with a chemical
shift typical for a methyl group attached to an ester oxygen.

3C NMR Data (Predicted)

The 3C NMR spectrum reveals the number of unique carbon atoms and provides insight into
their electronic environment.

Position Predicted & (ppm) Assignment

C-7 ~168 Ester Carbonyl
C-4 ~165 Pyridone Carbonyl
C-2 ~145 Aromatic C

C-6 ~140 Aromatic C

C-5 ~118 Aromatic C

C-3 ~110 Aromatic C

C-8 ~52 Methyl ester C

Interpretation and Expertise:
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e Carbonyl Carbons (C-7, C-4): Two distinct signals are predicted in the far downfield region
(>160 ppm), characteristic of C=0 groups. The ester carbonyl (C-7) and the ring carbonyl (C-
4) are in different electronic environments, hence their separate signals.

e Aromatic Carbons (C-2, C-6, C-5, C-3): Four signals are expected in the aromatic region
(110-150 ppm). C-2 and C-6 are the most deshielded due to their proximity to the
electronegative nitrogen atom. C-3 and C-5 are more shielded. C-3, being adjacent to the
ester and vinylogous to the nitrogen, has a distinct shift from C-5.

e Methyl Carbon (C-8): The methyl carbon of the ester group is predicted around 52 ppm, a
typical value for an sp3-hybridized carbon attached to an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which corresponds to molecular vibrations.

Experimental Protocol

o Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total
Reflectance (ATR) accessory or by preparing a KBr (potassium bromide) pellet.

e Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

o Acquisition: Spectra are typically recorded from 4000 cm~* to 400 cm™1.

Predicted IR Data
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Wavenumber . . . .

(cm-?) Intensity Vibration Type Functional Group
3100-2800 Broad, Strong N-H Stretch Pyridone N-H
~3050 Medium C-H Stretch Aromatic C-H
~2950 Medium C-H Stretch Methyl C-H

~1720 Strong, Sharp C=0 Stretch Ester Carbonyl
~1650 Strong C=0 Stretch Pyridone Carbonyl
1600-1450 Medium-Strong C=C / C=N Stretch Aromatic Ring
~1250 Strong C-O Stretch Ester C-O

Interpretation and Expertise:

e N-H Stretch: A very broad and strong absorption band is expected between 3100-2800 cm™1.
This is a hallmark of the N-H group in the pyridone tautomer involved in strong hydrogen
bonding.

e C=0 Stretches: Two distinct carbonyl absorptions validate the structure. The ester C=0
stretch appears at a higher frequency (~1720 cm~1) than the pyridone C=0 (~1650 cm™1).
The lower frequency of the pyridone carbonyl is due to resonance within the ring, which
gives it less double-bond character.

o Aromatic Region: A series of bands between 1600-1450 cm~1 corresponds to the stretching
vibrations of the C=C and C=N bonds within the heterocyclic ring.

o Fingerprint Region: The region below 1400 cm~* will contain complex bands, including the
strong C-O stretch of the ester group (~1250 cm~1), which are unique to the molecule's
overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its identity.
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Experimental Protocol

« lonization Method: Electron lonization (EI) is a common technique for small, relatively stable

molecules.
e Instrument: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

e Analysis: The instrument separates ions based on their mass-to-charge ratio (m/z).

Predicted MS Data

The molecular weight of Methyl 4-hydroxynicotinate (C7H7NO3s) is 153.14 g/mol .

m/z (Predicted) Proposed Fragment Identity

153 [M]*+ Molecular lon

122 [M - OCHs]* Loss of methoxy radical

94 [M - COOCHs]* Loss of carbomethoxy radical
66 [CaHaN]* Pyridine ring fragment

Interpretation and Fragmentation Pathway: The molecular ion peak [M]* is expected at m/z =
153. The fragmentation pattern provides a self-validating system to confirm the structure.
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[M]*
m/z = 153
- *OCHs - «COOCHs
[M - OCH3s]*+ [M - COOCHs]*
m/z = 122 m/z = 94

CcO

[CaHaN]*
m/z = 66

Click to download full resolution via product page
Caption: Predicted EI-MS fragmentation of Methyl 4-hydroxynicotinate.

o Loss of Methoxy Radical: A primary fragmentation event is the cleavage of the ester's C-O
bond, leading to the loss of a methoxy radical (*\OCHs, 31 Da). This results in a stable
acylium ion at m/z = 122.

» Loss of Carbomethoxy Radical: Cleavage of the bond between the pyridine ring and the
ester group results in the loss of the entire carbomethoxy radical (*(COOCHSs, 59 Da), yielding
an ion at m/z = 94.

o Further Fragmentation: The ion at m/z 94 can subsequently lose carbon monoxide (CO, 28
Da) to give a fragment at m/z 66, corresponding to a fragment of the core pyridine ring.

Conclusion

The combined analysis of predicted *H NMR, 13C NMR, IR, and MS data provides a robust and
self-consistent spectroscopic profile for Methyl 4-hydroxynicotinate. The key features—such
as the downfield N-H proton signal, two distinct carbonyl absorptions in both 3C NMR and IR,

and a logical fragmentation pattern in mass spectrometry—unequivocally support the assigned
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pyridone structure. This guide serves as a foundational reference for researchers utilizing this
compound, enabling confident identification and quality control in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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